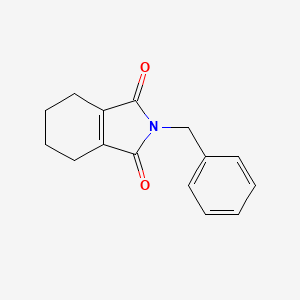
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- is a heterocyclic compound that features a fused ring system with both isoindole and dione functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with benzylamine, followed by cyclization to form the desired isoindole-dione structure. The reaction is usually carried out in the presence of a suitable solvent such as toluene or xylene, and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionalities to diols or other reduced forms.
Substitution: The aromatic ring and the isoindole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity but different applications.
Isoindoline: Another related compound that lacks the dione functionality, leading to different chemical properties.
Benzylisoindole: A compound with a similar core structure but different substituents, affecting its reactivity and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(phenylmethyl)- is unique due to its combination of isoindole and dione functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
39985-93-8 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-benzyl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
TWXWBXDLOSIXQT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)N(C2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


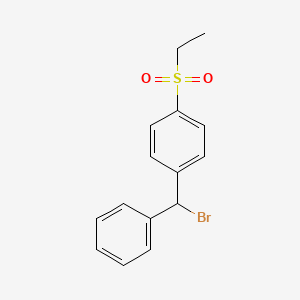
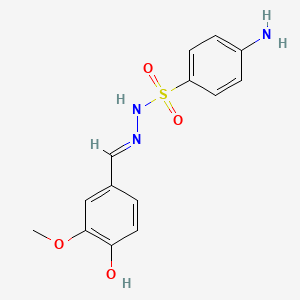
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)

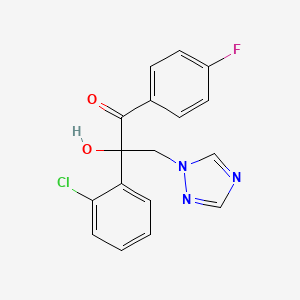




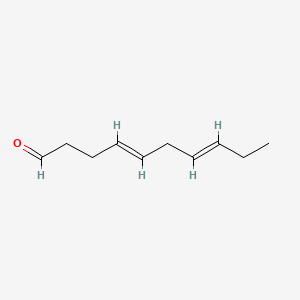
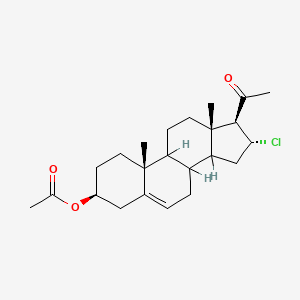
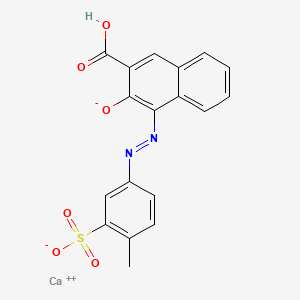

![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
